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Compound of Interest

Compound Name: SGC2085

Cat. No.: B10771654

For researchers in oncology, epigenetics, and drug discovery, the selective inhibition of
Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4) presents a promising
therapeutic strategy. SGC2085 has been identified as a potent and selective chemical probe for
CARML1. However, its utility in cellular assays is limited. This guide provides a detailed
comparison of SGC2085 with other notable CARM1 inhibitors, including EZM2302, TP-064,
and the more recently discovered iCARML1, supported by experimental data and protocols.

Biochemical Specificity and Potency

SGC2085 is a potent inhibitor of CARM1 with a half-maximal inhibitory concentration (IC50) of
50 nM and demonstrates over 100-fold selectivity against other Protein Arginine
Methyltransferases (PRMTSs), with the exception of PRMT®6, for which it has an IC50 of 5.2 uM.
[1][2] In comparison, EZM2302 and iCARML1 exhibit even greater biochemical potency, with
IC50 values of 6 nM and 12.3 uM, respectively.[2][3] The selectivity of these compounds is a
critical factor, and they are often profiled against a panel of methyltransferases to ensure their
specificity for CARML1.
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Inhibitor Target IC50 (nM) Selectivity Notes

>100-fold selective
over other PRMTS,
except PRMT6 (IC50
= 5.2 uM).[1][2]

SGC2085 CARM1 50[1][2]

Broad selectivity
EZM2302 CARM1 6[2] against other histone
methyltransferases.[2]

Potent and selective

TP-064 CARM1 o
inhibitor.[4]
Reported to have
) better specificity and
iICARM1 CARM1 12,300 (12.3 pM)[3]

activity than EZM2302
and TP-064.[3]

Performance in Different Cell Lines

A crucial aspect of any chemical probe is its efficacy in a cellular context. While SGC2085 is
potent biochemically, it exhibits poor cell permeability and a lack of activity in HEK293 cells at
concentrations up to 10 uM.[1][2] In contrast, other CARML1 inhibitors have demonstrated
cellular activity in various cancer cell lines. EZM2302, for instance, has shown anti-proliferative
effects in multiple myeloma cell lines.[2] More recent studies with ICARM1 have indicated its
ability to suppress the growth of breast cancer cell lines such as MCF-7 and MDA-MB-231.[3]
Notably, EZM2302 and TP-064 exhibit different effects on histone versus non-histone
substrates, with TP-064 markedly reducing nuclear histone methylation (H3R17me2a and
H3R26me2a), while EZM2302 has a minimal effect on these epigenetic marks.[4]
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Inhibitor Cell Line(s) Observed Effect

No cellular activity observed up
to 10 pM.[1][2]

SGC2085 HEK293

) ) Inhibition of PABP1 and SmB
Multiple Myeloma cell lines

EZM2302 methylation, leading to cell
(e.g., RPMI-8226)

stasis.[2]
Breast, Colorectal, Prostate Minimal anti-proliferative
cancer cell lines activity.[2]
Markedly reduces nuclear
histone methylation marks
TP-064 -
(H3R17me2a, H3R26me2a).
[4]
Suppressed cell growth,
, Breast cancer cell lines (MCF- induced cell cycle arrest, and
iICARM1 ,
7, T47D) suppressed colony formation.

[3]

Signaling Pathways and Experimental Workflows

CARML1 plays a significant role as a transcriptional coactivator. It is recruited to gene promoters
by transcription factors, where it methylates histone H3 at arginine 17 (H3R17me2a), a mark
associated with transcriptional activation.[5] CARML1 often collaborates with other coactivators
like p300/CBP and the p160 family to regulate gene expression in response to various signals,
including those from steroid hormone receptors and NF-kB.[6][7]
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CARML1 Signaling Pathway in Transcriptional Activation
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Workflow for CARM1 Inhibitor Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to SGC2085 and Other CARM1
Inhibitors for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10771654#sgc2085-specificity-in-different-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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